Dichlorvos-d6
Overview
Description
Dichlorvos-d6, also known as phosphoric acid, 2,2-dichloroethenyl di(methyl-d3) ester, is a deuterated form of dichlorvos. It is primarily used as an internal standard for the quantification of dichlorvos in various analytical applications. Dichlorvos itself is an organophosphate insecticide widely used to control household pests, in public health, and in the protection of stored products from insects .
Mechanism of Action
Target of Action
Dichlorvos-d6, also known as DDVP-d6, is an organophosphate insecticide . Its primary targets are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes are associated with the nervous systems of insects and higher animals . They play a crucial role in the termination of nerve impulses by breaking down the neurotransmitter acetylcholine .
Mode of Action
This compound inhibits the activity of AChE and BChE . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter in the neuromuscular synapses . As a result, the neurons remain in constant activity and excitation, leading to the paralysis and death of the affected organisms .
Biochemical Pathways
Exposure to this compound can result in large-scale disruption of energy metabolism . The abundance of transcripts for proteins involved in glucose metabolism is profoundly affected, suggesting that carbon flux might be diverted toward the pentose phosphate pathway to compensate for an elevated demand for energy and reducing equivalents for detoxification . Many transcripts for molecules involved in β-oxidation and fatty acid synthesis are down-regulated .
Pharmacokinetics
The absorption of topically administered this compound through the skin depends on the animal species, the administered dose, and the extension of the treated body surface . Due to its volatility, this compound is more easily absorbed through the skin or after inhalation than most other organophosphates .
Result of Action
The molecular and cellular effects of this compound action include changes in the expression of a large number of genes involved in energy metabolism and responses to oxidative stress . These changes argue that an appreciable part of the effect of this compound is on energy metabolism and is regulated at the message level . It also increases the incidence of benign and malignant neoplasms in male rats .
Biochemical Analysis
Biochemical Properties
Dichlorvos-d6 interacts with various enzymes and proteins in biochemical reactions . It is known to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for nerve function . The nature of these interactions involves the binding of this compound to the active site of these enzymes, preventing the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation that can disrupt nerve signals .
Cellular Effects
Exposure to this compound can result in significant cellular effects. It influences cell function by disrupting normal biochemical processes . It affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to disrupt energy metabolism in the liver cells of zebrafish, leading to changes in glucose metabolism and β-oxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level . It exerts its effects through binding interactions with biomolecules, inhibition or activation of enzymes, and changes in gene expression . For example, it inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and disruption of nerve signals .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been observed that technical dichlorvos increased toxicity compared to formulated products up to two-fold for arthropods . Moreover, the stability and degradation of this compound, as well as its long-term effects on cellular function, have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it can have toxic or adverse effects . For instance, the lethal concentration (LC50) of dichlorvos, which this compound is used to quantify, has been determined in various animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, the liver is a primary site of this compound metabolism, where it is converted to desmethyl-dichlorvos, dimethyl phosphate, and dichloroacetaldehyde by glutathione-dependent and aryl esterase pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorvos-d6 involves the deuteration of dichlorvos. The process typically starts with the preparation of deuterated methyl groups, which are then introduced into the dichlorvos molecule. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to achieve high purity and yield. The final product is usually formulated as a solution in methanol for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: Dichlorvos-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to form dichloroacetic acid and dimethyl phosphate.
Oxidation: this compound can be oxidized to form dichloroacetic acid and other oxidation products.
Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Typically occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and dimethyl phosphate.
Oxidation: Dichloroacetic acid and other oxidation products.
Substitution: Products depend on the nucleophile used, but generally involve the replacement of chlorine atoms.
Scientific Research Applications
Dichlorvos-d6 is extensively used in scientific research, particularly in the following areas:
Analytical Chemistry: As an internal standard for the quantification of dichlorvos in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analyses.
Environmental Toxicology: Used to study the environmental fate and transport of dichlorvos, as well as its impact on various ecosystems.
Pharmacokinetics: Employed in studies to understand the metabolism and distribution of dichlorvos in biological systems.
Pesticide Residue Analysis: Utilized in the detection and quantification of pesticide residues in food and environmental samples.
Comparison with Similar Compounds
Dichlorvos: The non-deuterated form, widely used as an insecticide.
Malathion: Another organophosphate insecticide with a similar mechanism of action.
Parathion: A more toxic organophosphate insecticide with similar applications.
Uniqueness of Dichlorvos-d6: this compound is unique due to its deuterated nature, which makes it an ideal internal standard for analytical applications. The incorporation of deuterium atoms provides distinct mass spectrometric properties, allowing for accurate quantification of dichlorvos in complex matrices .
Properties
IUPAC Name |
2,2-dichloroethenyl bis(trideuteriomethyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Cl2O4P/c1-8-11(7,9-2)10-3-4(5)6/h3H,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBRKCOSUFCWJD-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)OC=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(=O)(OC=C(Cl)Cl)OC([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Cl2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661917 | |
Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-53-8 | |
Record name | 2,2-Dichloroethenyl bis[(~2~H_3_)methyl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40661917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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